molecular formula C12H28N2 B3097156 N',N'-dipropylhexane-1,6-diamine CAS No. 13029-30-6

N',N'-dipropylhexane-1,6-diamine

Cat. No.: B3097156
CAS No.: 13029-30-6
M. Wt: 200.36 g/mol
InChI Key: PRYHGAIOUAEZMO-UHFFFAOYSA-N
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Description

N’,N’-Dipropylhexane-1,6-diamine is an organic compound with the molecular formula C₁₂H₂₈N₂. It features a six-carbon hexane backbone with two primary amine groups attached to the first and sixth carbon atoms. This compound is primarily used in polymer synthesis and medicinal chemistry due to its unique structural properties.

Scientific Research Applications

N’,N’-Dipropylhexane-1,6-diamine has versatile applications in various fields:

    Polymer Synthesis: Acts as a chain extender or curing agent in the production of polyamides, polyurethanes, and epoxies.

    Medicinal Chemistry: Explored for its potential biological activity and pharmaceutical applications.

    Organic Synthesis: Used as a building block in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: N’,N’-Dipropylhexane-1,6-diamine can be synthesized through the reaction of hexane-1,6-diamine with propylamine under suitable conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of N’,N’-dipropylhexane-1,6-diamine may involve the hydrogenation of adiponitrile in the presence of ammonia and a cobalt or iron catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

    Acid-Base Reactions: The amine groups in N’,N’-dipropylhexane-1,6-diamine can act as Brønsted-Lowry bases, accepting protons from acids.

    Acylation Reactions: The compound can react with acyl chlorides or anhydrides to form amides.

    Condensation Reactions: It can undergo condensation reactions with diacids or dialdehydes to form long-chain polymers.

Common Reagents and Conditions:

    Acyl Chlorides/Anhydrides: Used in acylation reactions to form amides.

    Diacids/Dialdehydes: Utilized in condensation reactions to create polymers.

Major Products:

    Amides: Formed through acylation reactions.

    Polymers: Produced via condensation reactions with diacids or dialdehydes.

Mechanism of Action

The specific mechanism of action for N’,N’-dipropylhexane-1,6-diamine is not well-documented. if used in a biological context, its mechanism would depend on the application. For instance, in drug development, it might interact with target proteins or enzymes to exert its effects.

Comparison with Similar Compounds

    Hexane-1,6-diamine: A similar compound with a six-carbon backbone but without the propyl groups.

    N,N’-Dimethyl-1,6-hexanediamine: Another derivative with methyl groups instead of propyl groups.

Uniqueness: N’,N’-Dipropylhexane-1,6-diamine is unique due to its hydrophobic character and hydrogen bonding potential, which make it suitable for specific applications in polymer synthesis and medicinal chemistry.

Properties

IUPAC Name

N',N'-dipropylhexane-1,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-10-14(11-4-2)12-8-6-5-7-9-13/h3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYHGAIOUAEZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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